N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline
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Overview
Description
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline is an organic compound with the molecular formula C21H19NO It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further linked to a methylaniline moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-[(E)-phenyldiazenyl]aniline
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}aceto-hydrazide
Uniqueness
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline is unique due to its specific structural features, such as the presence of both benzyloxy and methylaniline groups
Properties
Molecular Formula |
C21H19NO |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H19NO/c1-17-7-5-6-10-21(17)22-15-18-11-13-20(14-12-18)23-16-19-8-3-2-4-9-19/h2-15H,16H2,1H3 |
InChI Key |
OTGTYAOYDWKNML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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